Neratinib

Description

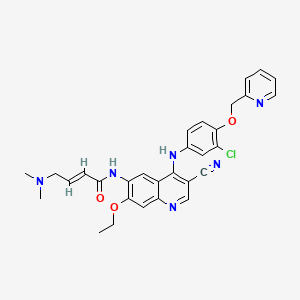

Structure

3D Structure

Properties

IUPAC Name |

(E)-N-[4-[3-chloro-4-(pyridin-2-ylmethoxy)anilino]-3-cyano-7-ethoxyquinolin-6-yl]-4-(dimethylamino)but-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H29ClN6O3/c1-4-39-28-16-25-23(15-26(28)36-29(38)9-7-13-37(2)3)30(20(17-32)18-34-25)35-21-10-11-27(24(31)14-21)40-19-22-8-5-6-12-33-22/h5-12,14-16,18H,4,13,19H2,1-3H3,(H,34,35)(H,36,38)/b9-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWNPDZNEKVCWMY-VQHVLOKHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)OCC4=CC=CC=N4)Cl)C#N)NC(=O)C=CCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)OCC4=CC=CC=N4)Cl)C#N)NC(=O)/C=C/CN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H29ClN6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70220132 | |

| Record name | Neratinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70220132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

557.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

698387-09-6 | |

| Record name | Neratinib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=698387-09-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Neratinib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0698387096 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Neratinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11828 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Neratinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70220132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2E)-N-(4-{[3-chloro-4-(pyridin-2-ylmethoxy)phenyl]amino}-3-cyano-7-ethoxyquinolin-6-yl)-4-(dimethylamino)but-2-enamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.241.512 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NERATINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JJH94R3PWB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Downstream Signaling Pathways Modulated by Neratinib: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neratinib is a potent, irreversible, pan-HER tyrosine kinase inhibitor (TKI) that targets epidermal growth factor receptor (EGFR or HER1), human epidermal growth factor receptor 2 (HER2), and HER4.[1][2] By covalently binding to the ATP-binding pocket of these receptors, this compound effectively blocks their autophosphorylation and subsequent activation of downstream signaling cascades crucial for cell proliferation, survival, and differentiation.[3][4] This technical guide provides a comprehensive overview of the primary downstream signaling pathways affected by this compound, with a focus on the PI3K/AKT/mTOR and MAPK/ERK pathways. We present a compilation of quantitative data on this compound's efficacy, detailed experimental protocols for key assays, and visual representations of the affected pathways to support further research and drug development efforts in oncology.

Mechanism of Action of this compound

This compound's primary mechanism of action is the irreversible inhibition of the tyrosine kinase activity of HER family receptors.[1] This covalent binding to specific cysteine residues within the kinase domain leads to a sustained blockade of signal transduction.[5] The inhibition of HER2 and EGFR, in particular, disrupts the formation of homodimers and heterodimers, which are critical for the activation of downstream signaling.[6] This action makes this compound effective in tumors that are dependent on HER2 signaling, including those that have developed resistance to other HER2-targeted therapies like trastuzumab.[5]

Impact on Downstream Signaling Pathways

The inhibition of HER receptor phosphorylation by this compound directly impacts two major downstream signaling cascades: the Phosphoinositide 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) pathway and the Ras/Raf/MEK/ERK (MAPK) pathway.[5][7]

The PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a critical regulator of cell growth, proliferation, and survival. Upon HER receptor activation, PI3K is recruited to the plasma membrane, where it phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3, in turn, activates AKT, which then phosphorylates a multitude of downstream targets, including mTOR. This compound's inhibition of HER receptors prevents the initial activation of PI3K, leading to a significant reduction in the phosphorylation of AKT and downstream effectors like S6 kinase (S6K) and 4E-BP1.[3][8]

The MAPK/ERK Pathway

The MAPK/ERK pathway is another critical signaling route that governs cell proliferation, differentiation, and survival. Activation of HER receptors leads to the recruitment of adaptor proteins like Grb2 and Sos, which in turn activate Ras. Activated Ras initiates a phosphorylation cascade involving Raf, MEK, and finally ERK. Phosphorylated ERK translocates to the nucleus and activates transcription factors that promote cell cycle progression. By blocking HER receptor activation, this compound effectively suppresses the entire MAPK/ERK cascade, leading to decreased ERK phosphorylation.[5]

Cellular Effects of this compound

The inhibition of these key signaling pathways by this compound culminates in significant anti-tumor effects at the cellular level.

Cell Cycle Arrest

This compound has been shown to induce cell cycle arrest at the G1/S transition.[9] This is achieved through the downregulation of cyclin D1 and the upregulation of the cyclin-dependent kinase inhibitor p27.[10] Cyclin D1 is a key regulator of the G1 phase, and its reduction prevents cells from progressing into the S phase of the cell cycle.

Induction of Apoptosis

By suppressing the pro-survival signals from the PI3K/AKT and MAPK pathways, this compound promotes apoptosis, or programmed cell death.[10] Evidence for this compound-induced apoptosis includes the cleavage of poly (ADP-ribose) polymerase (PARP), a key marker of apoptosis.[10]

Quantitative Data on this compound's Efficacy

The potency of this compound has been quantified in numerous preclinical studies across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a drug's effectiveness.

| Cell Line | Cancer Type | HER2 Status | This compound IC50 (nM) | Reference(s) |

| SK-BR-3 | Breast Cancer | Positive | 2-3 | [6] |

| BT474 | Breast Cancer | Positive | 2-3 | [1][6] |

| AU-565 | Breast Cancer | Positive | 20 | [7] |

| MDA-MB-175 | Breast Cancer | Luminal | <1 | [5] |

| UACC-732 | Breast Cancer | Positive | 650 | [5] |

| A431 | Epidermoid Carcinoma | EGFR-dependent | 81 | [1][6] |

Table 1: IC50 Values of this compound in Various Cancer Cell Lines.

| Parameter | Cell Line | This compound Concentration | Effect | Reference(s) |

| HER2 Autophosphorylation | BT474 | 5 nM (IC50) | 50% reduction | [1] |

| EGFR Phosphorylation | A431 | 3 nM (IC50) | 50% reduction | [1] |

| Cyclin D1 Expression | BT474 | 9 nM (IC50) | 50% reduction | [1] |

| G1 Phase Arrest | H2170, Calu-3, H1781 | 0.1 µM | Significant increase in G1 population | [10] |

| Apoptosis (Cleaved PARP) | H2170, Calu-3, H1781 | 0.1 µM | Increased levels of cleaved PARP | [10] |

Table 2: Quantitative Effects of this compound on Cellular Processes.

Detailed Experimental Protocols

Western Blotting for Phospho-Protein and Cell Cycle Marker Analysis

Objective: To assess the effect of this compound on the phosphorylation status of key signaling proteins (HER2, AKT, ERK) and the expression of cell cycle regulators (Cyclin D1, p27) and apoptosis markers (Cleaved PARP).

Materials:

-

HER2-positive breast cancer cell lines (e.g., SK-BR-3, BT474)

-

Cell culture medium and supplements

-

This compound stock solution (in DMSO)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (specific for p-HER2, HER2, p-AKT, AKT, p-ERK, ERK, Cyclin D1, p27, Cleaved PARP, and a loading control like GAPDH or β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with various concentrations of this compound (or DMSO as a vehicle control) for the desired time period (e.g., 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and then lyse them with lysis buffer. Scrape the cells and collect the lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Normalize protein amounts for each sample, mix with Laemmli buffer, and denature by heating. Separate the proteins by SDS-PAGE and then transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection: Apply ECL substrate to the membrane and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.

Cell Proliferation Assay (Sulforhodamine B - SRB Assay)

Objective: To determine the effect of this compound on the proliferation of cancer cells and to calculate the IC50 value.

Materials:

-

Cancer cell lines

-

96-well plates

-

This compound stock solution

-

Trichloroacetic acid (TCA)

-

Sulforhodamine B (SRB) solution

-

Tris base solution

Procedure:

-

Cell Seeding: Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.

-

Drug Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours). Include a vehicle control (DMSO).

-

Cell Fixation: Gently add cold TCA to each well to fix the cells and incubate for 1 hour at 4°C.

-

Staining: Wash the plates with water and allow them to air dry. Add SRB solution to each well and incubate for 30 minutes at room temperature.

-

Washing: Wash the plates with 1% acetic acid to remove unbound dye and allow them to air dry.

-

Solubilization and Absorbance Reading: Add Tris base solution to each well to solubilize the bound dye. Read the absorbance at 510 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition for each this compound concentration relative to the control. Plot the data and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide - PI Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells following this compound treatment.

Materials:

-

Cancer cell lines

-

6-well plates

-

This compound stock solution

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound for the desired time (e.g., 48 hours).

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

-

Staining: Resuspend the cells in Annexin V Binding Buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Data Interpretation:

-

Annexin V-negative/PI-negative: Live cells

-

Annexin V-positive/PI-negative: Early apoptotic cells

-

Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative/PI-positive: Necrotic cells

-

Conclusion

This compound exerts its anti-tumor effects primarily through the potent and irreversible inhibition of HER family receptors, leading to the suppression of the critical PI3K/AKT/mTOR and MAPK/ERK downstream signaling pathways. This comprehensive blockade of pro-proliferative and pro-survival signals results in cell cycle arrest at the G1/S checkpoint and the induction of apoptosis. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working to further elucidate the mechanisms of this compound and to develop novel therapeutic strategies for HER2-driven malignancies. The continued investigation into the intricate downstream effects of this compound will undoubtedly pave the way for more effective and personalized cancer treatments.

References

- 1. selleckchem.com [selleckchem.com]

- 2. This compound shows efficacy in the treatment of HER2 amplified carcinosarcoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound after trastuzumab-based adjuvant therapy in patients with HER2-positive breast cancer (ExteNET): a multicentre, randomised, double-blind, placebo-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Combining this compound with CDK4/6, mTOR and MEK inhibitors in models of HER2-positive cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound overcomes trastuzumab resistance in HER2 amplified breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. researchgate.net [researchgate.net]

- 9. This compound enhances the efficacy of CDK4/6 inhibitor plus endocrine therapy in HR+/HER2-low breast cancer cell line ZR-75-1 via hsa-miR-23a-5p - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Neratinib's Target Profile Against EGFR, HER2, and HER4: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neratinib is a potent, irreversible, pan-HER tyrosine kinase inhibitor (TKI) that has demonstrated significant clinical activity in the treatment of HER2-positive breast cancer.[1][2][3] Its mechanism of action involves the covalent modification of cysteine residues within the ATP-binding pocket of the epidermal growth factor receptor (EGFR or HER1), human epidermal growth factor receptor 2 (HER2), and human epidermal growth factor receptor 4 (HER4).[1][4][5] This irreversible binding leads to a sustained inhibition of receptor autophosphorylation and downstream signaling, ultimately resulting in cell cycle arrest and apoptosis of cancer cells.[6][7][8] This technical guide provides a comprehensive overview of this compound's target profile, including its inhibitory activity, the signaling pathways it modulates, and detailed experimental protocols for its characterization.

Data Presentation: Quantitative Inhibitory Activity of this compound

This compound's potency against its primary targets has been quantified through various in vitro assays. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound against EGFR, HER2, and HER4, providing a clear comparison of its activity across these key oncogenic drivers.

| Target | IC50 (nM) | Assay Type | Source |

| EGFR (HER1) | 92 | Cell-free autophosphorylation assay | [1][9][10][11] |

| HER2 | 59 | Cell-free autophosphorylation assay | [1][9][10][11] |

| HER4 | ~19 | In vitro kinase assay | [12][13] |

Note: IC50 values can vary depending on the specific assay conditions and the source of the recombinant enzymes or cell lines used. The data presented here are representative values from published literature.

Signaling Pathways Modulated by this compound

This compound exerts its anti-tumor effects by inhibiting the downstream signaling cascades initiated by EGFR, HER2, and HER4. The primary pathways affected are the RAS/RAF/MEK/ERK (MAPK) pathway and the PI3K/AKT/mTOR pathway, both of which are critical for cell proliferation, survival, and differentiation.

HER Family Signaling and this compound Inhibition

The following diagram illustrates the signaling pathways of EGFR, HER2, and HER4 and the point of intervention by this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Combining this compound with CDK4/6, mTOR and MEK inhibitors in models of HER2-positive cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ClinPGx [clinpgx.org]

- 5. Signaling pathways丨GemPharmatech [en.gempharmatech.com]

- 6. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Preclinical Characteristics of the Irreversible Pan-HER Kinase Inhibitor this compound Compared with Lapatinib: Implications for the Treatment of HER2-Positive and HER2-Mutated Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]

Neratinib's Efficacy in HER2-Mutant, Non-Amplified Cancer: A Technical Guide

Abstract

Human Epidermal Growth Factor Receptor 2 (HER2) activating mutations, distinct from gene amplification, have emerged as actionable oncogenic drivers in a subset of solid tumors, notably breast and lung cancers, that are HER2 non-amplified. Neratinib, an irreversible pan-HER tyrosine kinase inhibitor, has demonstrated significant anti-tumor activity in preclinical models and clinical trials targeting these specific molecular alterations. This guide provides an in-depth review of the mechanism of action, preclinical evidence, and clinical efficacy of this compound in HER2-mutant, non-amplified cancer models, intended for researchers, scientists, and drug development professionals.

Introduction to HER2 Mutations in Non-Amplified Cancers

While HER2 amplification is a well-established therapeutic target, recurrent somatic mutations in the ERBB2 gene have been identified in approximately 2-5% of metastatic HER2 non-amplified breast cancers and 2-4% of lung cancers.[1][2][3] These mutations, which often occur in the kinase or extracellular domains, can constitutively activate the receptor's tyrosine kinase activity, leading to uncontrolled cell proliferation through downstream signaling pathways.[4] This has established a distinct, molecularly-defined patient population for whom HER2-targeted therapy may be beneficial, even in the absence of gene amplification. This compound has shown particular promise in this setting due to its potent, irreversible inhibition of the HER family of receptors.[1][5]

Mechanism of Action of this compound

This compound is a potent, oral, irreversible tyrosine kinase inhibitor (TKI) that targets HER1, HER2, and HER4. It covalently binds to a cysteine residue (Cys-805 in HER2) in the ATP-binding pocket of the receptor's intracellular kinase domain.[5] This irreversible binding blocks HER2 autophosphorylation and downstream signaling. In HER2-mutant cancers, the receptor is constitutively active; this compound's inhibition of this activity suppresses the key pro-survival signaling cascades, primarily the PI3K/AKT/mTOR and MAPK pathways, thereby inducing apoptosis and inhibiting tumor growth.[6][7]

Caption: this compound irreversibly inhibits mutant HER2, blocking downstream PI3K/AKT/mTOR and MAPK pathways.

Preclinical Evidence

Preclinical studies have consistently demonstrated this compound's potent activity against HER2-mutant, non-amplified cancer models.

In Vitro Studies

This compound has been shown to inhibit the proliferation of HER2-mutant cell lines with low nanomolar potency. In panels of breast cancer cell lines, this compound demonstrated significantly lower half-maximal inhibitory concentration (IC50) values compared to the reversible TKI lapatinib, particularly in cells harboring activating HER2 mutations.[8] For example, in engineered non-cancerous breast epithelial cells (MCF10A) and lung cancer cell lines (H1781, Calu-3) expressing various HER2 mutations, this compound effectively inhibited HER2 autophosphorylation and downstream signaling, leading to decreased cell viability.[6][7]

| Cell Line Model | HER2 Mutation | This compound IC50 (approx.) | Reference |

| HER2-dependent cell lines | Various | < 100 nM | [6] |

| HER2+ Breast Cancer Lines | N/A (Amplified) | More potent than lapatinib | [8] |

| BEAS-2B (Engineered) | A775insYVMA, G776VC, etc. | Sensitive (specific values not stated) | [7] |

| H1781 (NSCLC) | G776delinsVC | Sensitive (specific values not stated) | [7] |

| Calu-3 (NSCLC) | Amplified | Sensitive (specific values not stated) | [7] |

Table 1: Summary of in vitro potency of this compound in selected HER2-altered cell lines.

In Vivo Studies

In patient-derived xenograft (PDX) models of HER2-mutant breast cancer, this compound treatment resulted in significant tumor growth inhibition.[6] Similarly, in mouse xenograft models using HER2-mutant non-small cell lung cancer (NSCLC) cells, this compound demonstrated strong tumor growth inhibitory activity.[7] These in vivo models have been crucial in establishing the rationale for clinical trials, confirming that the potency observed in cell culture translates to anti-tumor activity in a more complex biological system.

Clinical Efficacy in HER2-Mutant, Non-Amplified Cancers

The primary clinical evidence for this compound's efficacy in this setting comes from the Phase II SUMMIT (NCT01953926) and MutHER (NCT01670877) trials.[1][6] These "basket" trials enrolled patients with various solid tumors harboring HER2 mutations.

The SUMMIT and MutHER Trials

These multicenter, open-label trials evaluated this compound as a single agent and in combination with other therapies, such as the selective estrogen receptor degrader (SERD) fulvestrant for hormone receptor-positive (HR+) breast cancer.[1][6][9]

Experimental Protocol Outline: SUMMIT Trial (Breast Cancer Cohort)

-

Study Design : Open-label, single-arm, multicohort, multi-tumor, phase II basket trial.[9]

-

Patient Population : Patients aged ≥18 years with advanced, histologically confirmed HER2-negative (non-amplified) breast cancer with documented activating HER2 mutations. Patients in later cohorts were required to have had prior treatment with CDK4/6 inhibitors.[9][10]

-

Treatment Regimens :

-

Primary Endpoint : Objective Response Rate (ORR).[11]

-

Key Secondary Endpoints : Clinical Benefit Rate (CBR; defined as complete/partial response or stable disease ≥24 weeks), Progression-Free Survival (PFS), Duration of Response (DOR).[1][10]

-

Diarrhea Prophylaxis : Loperamide was mandated, especially during the first cycle, to manage this compound's most common side effect.[11]

Caption: A typical workflow for enrolling and treating patients in a basket trial like SUMMIT.

Clinical Outcomes

This compound-based therapy has demonstrated meaningful clinical activity in heavily pretreated patients with HER2-mutant, non-amplified metastatic breast cancer. Combination therapy often yielded better results than monotherapy, particularly in HR+ disease.

| Trial Cohort | Treatment | N | Objective Response Rate (ORR) | Clinical Benefit Rate (CBR) | Median PFS (months) | Reference |

| SUMMIT (HR+) | This compound Monotherapy | 18 | 17% | - | 3.6 | [9] |

| SUMMIT (HR+) | This compound + Fulvestrant | 39 | 30% | 47% | 5.4 | [9][12] |

| SUMMIT (HR+, post-CDK4/6i) | This compound + Fulvestrant + Trastuzumab | 33 | 42.4% | 51.5% | 7.0 | [10] |

| SUMMIT (TNBC) | This compound + Trastuzumab | 18 | 33.3% | - | 6.2 | [10] |

| MutHER (HR+, FUL-treated) | This compound + Fulvestrant | 24 | - | 38% | - | [1][13] |

| MutHER (HR+, FUL-naïve) | This compound + Fulvestrant | 11 | - | 30% | - | [1][13] |

| MutHER (ER-) | This compound Monotherapy | 5 | - | 25% | - | [1][13] |

Table 2: Summary of clinical efficacy of this compound-based regimens in HER2-mutant, non-amplified metastatic breast cancer.

In HER2-mutant lung cancers, single-agent this compound showed limited activity.[14] However, combinations with temsirolimus or trastuzumab produced durable responses in a small subset of patients, suggesting that combination strategies may be necessary to achieve broader efficacy in this tumor type.[14]

Mechanisms of Resistance to this compound

Despite initial responses, resistance to this compound can develop. Understanding these mechanisms is critical for developing subsequent lines of therapy.

-

Secondary HER2 Alterations : The most consistently observed mechanism of acquired resistance is the accumulation of a second ERBB2 alteration, such as an additional mutation or gene amplification.[4][6]

-

Bypass Signaling : Hyperactivation of parallel or downstream signaling pathways can circumvent HER2 blockade. Alterations in the HER3/PI3K/mTOR pathway have been associated with a lack of clinical benefit with single-agent this compound.[6]

-

Multiple Baseline Mutations : Intrinsic resistance is sometimes observed in patients whose tumors harbor more than one HER2 alteration or concurrent HER2 and HER3 mutations at baseline.[4][6][15]

Caption: this compound targets HER2-dependent tumors, but resistance can emerge via new mutations or bypass pathways.

Conclusion

This compound is an effective targeted therapy for patients with HER2-mutant, non-amplified solid tumors, with the most robust data supporting its use in metastatic breast cancer. Its efficacy, particularly when used in combination with agents like fulvestrant and trastuzumab, highlights the therapeutic actionability of HER2 mutations as distinct oncogenic drivers. Preclinical and clinical data confirm its mechanism of action and provide a clear rationale for molecularly-guided treatment strategies. Future research will continue to focus on optimizing combination therapies, overcoming resistance mechanisms, and expanding the application of this compound to other HER2-mutant tumor types.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. ClinicalTrials.gov [clinicaltrials.gov]

- 3. ascopubs.org [ascopubs.org]

- 4. researchgate.net [researchgate.net]

- 5. dovepress.com [dovepress.com]

- 6. Mechanisms of this compound resistance in HER2-mutant metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anti-tumor effect of this compound against lung cancer cells harboring HER2 oncogene alterations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. This compound + fulvestrant + trastuzumab for HR-positive, HER2-negative, HER2-mutant metastatic breast cancer: outcomes and biomarker analysis from the SUMMIT trial - PMC [pmc.ncbi.nlm.nih.gov]

- 10. targetedonc.com [targetedonc.com]

- 11. onclive.com [onclive.com]

- 12. s24.q4cdn.com [s24.q4cdn.com]

- 13. researchgate.net [researchgate.net]

- 14. Research Portal [iro.uiowa.edu]

- 15. researchgate.net [researchgate.net]

Investigating Neratinib's Impact on Tumor Angiogenesis: A Technical Guide

Abstract

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth, invasion, and metastasis. The epidermal growth factor receptor (EGFR) signaling pathway is a key regulator of this process, often promoting the expression of pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF). Neratinib, a potent, irreversible, pan-HER tyrosine kinase inhibitor (TKI), targets EGFR (HER1), HER2, and HER4.[1][2] While its primary application is in HER2-positive breast cancer, emerging evidence indicates a novel anti-angiogenic role.[3][4] This technical guide provides an in-depth overview of the preclinical evidence and mechanisms by which this compound may exert its anti-angiogenic effects, complete with detailed experimental protocols and pathway diagrams for researchers in oncology and drug development.

Mechanism of Action: Linking HER Inhibition to Angiogenesis

This compound exerts its anti-tumor activity by irreversibly binding to the intracellular kinase domains of EGFR, HER2, and HER4, which prevents their phosphorylation and subsequent activation of downstream signaling pathways.[5][6] Two primary pathways downstream of HER activation are the Ras/Raf/MEK/MAPK and PI3K/Akt pathways, which are crucial for cell proliferation, survival, and differentiation.[5]

Crucially, EGFR signaling in cancer cells is directly linked to the tumor microenvironment and the induction of angiogenesis.[7][8] Activation of the EGFR pathway can increase the production of key pro-angiogenic factors, most notably VEGF.[3][9] VEGF, in turn, binds to its receptors (VEGFRs) on endothelial cells, triggering their proliferation, migration, and formation into new blood vessels that supply the tumor.[10] By blocking EGFR signaling, this compound can theoretically reduce the expression of VEGF, thereby indirectly inhibiting tumor angiogenesis.[3]

Figure 1: Simplified EGFR-VEGF Signaling Axis in Angiogenesis.

Preclinical Anti-Angiogenic Activity of this compound

Recent studies have provided the first direct evidence of this compound's anti-angiogenic properties. Using the in ovo chorioallantoic membrane (CAM) model, which allows for the direct visualization and quantification of angiogenesis, researchers demonstrated that this compound inhibits the formation of new blood vessels in a dose-dependent manner.[3][11]

Quantitative Data from Preclinical Models

The following tables summarize the key quantitative findings from these studies.

Table 1: Effect of this compound on Angiogenesis in the Chicken CAM Model

| This compound Concentration | Vessel Percentage Area Reduction (%) | Average Vessel Length Reduction (%) | Statistical Significance (p-value) |

|---|---|---|---|

| 100 nM | Not significant | ~20% | < 0.05 |

| 200 nM | ~20% | ~65% | < 0.05 |

Data derived from a study using the CAM assay, 48 hours post-treatment. Reductions are relative to a DMSO control.[3]

Table 2: Effect of this compound on Endothelial Cell Viability

| Cell Type | This compound Concentration | Treatment Duration | Cell Viability |

|---|---|---|---|

| HUVEC | 50 nM | 48 hours | No significant reduction |

| HUVEC | 100 nM | 48 hours | No significant reduction |

| HUVEC | 200 nM | 48 hours | Significant reduction |

HUVEC: Human Umbilical Vein Endothelial Cells. Data suggests this compound's anti-angiogenic effect at lower concentrations is not primarily due to cytotoxicity but rather the modulation of signaling pathways.[3]

These results were correlated with a significant downregulation of the Vegf gene in tissues from this compound-treated embryos, providing a mechanistic link between this compound's HER-inhibitory function and its anti-angiogenic outcome.[3]

Key Experimental Protocols

To facilitate further research, this section provides detailed methodologies for key assays used to evaluate the anti-angiogenic potential of compounds like this compound.

Figure 2: General Workflow for Investigating Anti-Angiogenic Compounds.

Chicken Chorioallantoic Membrane (CAM) Angiogenesis Assay

This in vivo model provides a robust system to assess angiogenesis.

-

Egg Incubation: Fertilized chicken eggs are incubated at 37°C with 60% humidity.

-

Windowing: On embryonic day 3 (E3), a small window is cut into the eggshell to expose the developing CAM.

-

Treatment Application: On E8, a sterile silicone ring is placed on the CAM. Different concentrations of this compound (e.g., 50, 100, 200 nM) or a vehicle control (DMSO) are applied within the ring.

-

Re-incubation: The window is sealed, and eggs are returned to the incubator for 48 hours.

-

Imaging: On E10, the CAM is photographed under a stereomicroscope.

-

Quantification: Images are analyzed using software like AngioTool to quantify parameters such as total vessel area and average vessel length.[3][11]

Endothelial Cell Viability Assay

This assay determines if an anti-angiogenic effect is due to cytotoxicity.

-

Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded in a 96-well plate at a density of 10,000 cells/well and allowed to adhere overnight.[3][12]

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0, 50, 100, 200 nM).

-

Incubation: Cells are incubated for a specified period (e.g., 48 hours).

-

Reagent Addition: A viability reagent, such as AlamarBlue™, is added to each well according to the manufacturer's protocol.[3]

-

Measurement: After a further incubation period (1-4 hours), fluorescence is measured using a plate reader to determine the percentage of viable cells relative to the untreated control.

Endothelial Cell Tube Formation Assay

This is a classic in vitro assay to model the morphogenic stage of angiogenesis.[13][14]

-

Plate Coating: A 96-well plate is coated with a basement membrane extract (BME), such as Matrigel, and allowed to solidify at 37°C for 30-60 minutes.[15][16]

-

Cell Preparation: HUVECs are harvested and resuspended in a basal medium containing the test compound (this compound) or controls.

-

Seeding: The HUVEC suspension is added to the BME-coated wells.

-

Incubation: The plate is incubated at 37°C for 4-18 hours.

-

Imaging and Quantification: The formation of capillary-like tubular networks is observed and photographed using a phase-contrast microscope. The extent of tube formation is quantified by measuring parameters like the number of nodes, number of meshes, and total tube length.[15][17]

Microvessel Density (MVD) Analysis

This ex vivo method quantifies vessel density within tumor tissue from animal models.

-

Tissue Preparation: Formalin-fixed, paraffin-embedded tumor xenograft tissues are sectioned.

-

Immunohistochemistry (IHC): Tissue sections are stained with antibodies against endothelial cell markers, such as CD31 or CD34, to highlight the microvessels.[18][19][20]

-

Hotspot Identification: Slides are scanned at low magnification to identify "hotspots"—areas with the highest density of microvessels.[19]

-

Vessel Counting: Within these hotspots, individual microvessels are counted at high magnification (e.g., 200x).

-

MVD Calculation: The MVD is expressed as the average number of vessels per high-power field.

Proposed Signaling Pathway of this compound in Angiogenesis

Based on its known mechanism and preclinical data, this compound's anti-angiogenic effect is likely mediated through the inhibition of the HER-family-driven expression of VEGF. By blocking the phosphorylation of EGFR and HER2, this compound attenuates downstream PI3K/Akt and MAPK signaling, which are known to promote the transcription of the VEGF gene.[8][9] The resulting decrease in VEGF secretion from the tumor cell leads to reduced stimulation of VEGFRs on endothelial cells, thereby inhibiting their proliferation and tube formation.

Figure 3: this compound's Proposed Anti-Angiogenic Mechanism of Action.

Conclusion and Future Directions

The available preclinical data strongly suggest that this compound, in addition to its direct effects on tumor cells, possesses significant anti-angiogenic properties.[3][4] This activity appears to be mediated by the downregulation of VEGF expression secondary to pan-HER pathway inhibition. The dual mechanism of directly inhibiting tumor cell proliferation and simultaneously suppressing the tumor's blood supply makes this compound a compelling candidate for further investigation, particularly in combination with anti-VEGF therapies.[3]

Future research should focus on validating these findings in in vivo mammalian tumor models to assess the impact on tumor growth and microvessel density. Further studies are also warranted to fully elucidate the interaction between this compound and the VEGFR signaling cascade to optimize its potential use as an anti-angiogenic agent in cancer management.[3]

References

- 1. nerlynxhcp.com [nerlynxhcp.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Effects of this compound on angiogenesis and the early stage of the embryo using chicken embryo as a model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of this compound on angiogenesis and the early stage of the embryo using chicken embryo as a model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanism, safety and efficacy of three tyrosine kinase inhibitors lapatinib, this compound and pyrotinib in HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanism of Action of this compound: An Irreversible Pan-HER Inhibitor in Late-Stage Clinical Development - Conference Correspondent [conference-correspondent.com]

- 7. EGFR Regulates the Development and Microarchitecture of Intratumoral Angiogenic Vasculature Capable of Sustaining Cancer Cell Intravasation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. cusabio.com [cusabio.com]

- 11. Effects of this compound on angiogenesis and the early stage of the embryo using chicken embryo as a model | Biomolecules and Biomedicine [bjbms.org]

- 12. researchgate.net [researchgate.net]

- 13. In vitro assays of angiogenesis for assessment of angiogenic and anti-angiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Tube Formation Assay - Creative Biolabs [creative-biolabs.com]

- 15. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. clinicalbiochemistry.net [clinicalbiochemistry.net]

- 18. Study of microvascular density in carcinoma of breast - Indian J Pathol Oncol [ijpo.co.in]

- 19. Comparison of Microvessel Density with Prognostic Factors in Invasive Ductal Carcinomas of the Breast - Turkish Journal of Pathology [turkjpath.org]

- 20. Continuous representation of tumor microvessel density and detection of angiogenic hotspots in histological whole-slide images - PMC [pmc.ncbi.nlm.nih.gov]

Predicting Neratinib Sensitivity in Breast Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the current landscape of biomarkers for predicting sensitivity to neratinib in breast cancer. This compound, an irreversible pan-HER tyrosine kinase inhibitor, has demonstrated significant clinical activity in HER2-positive and HER2-mutant breast cancers. However, patient response is not uniform, underscoring the critical need for robust predictive biomarkers to guide patient selection and optimize treatment strategies. This document synthesizes key findings from pivotal clinical trials, details the experimental methodologies used for biomarker assessment, and visually elucidates the underlying molecular pathways.

Core Concepts in this compound Sensitivity

This compound exerts its anti-tumor effects by irreversibly binding to and inhibiting the kinase activity of HER1 (EGFR), HER2, and HER4, thereby blocking downstream signaling pathways crucial for cell proliferation and survival, primarily the PI3K/AKT/mTOR and MAPK pathways.[1][2] Sensitivity to this compound is therefore intrinsically linked to the tumor's dependence on these signaling cascades.

Predictive Biomarkers for this compound Sensitivity

A growing body of evidence from clinical trials has identified several key biomarkers that correlate with response to this compound-based therapies. These can be broadly categorized into markers of HER2 pathway activation and alterations in downstream signaling components.

HER2 Status: Amplification, Overexpression, and Mutations

HER2 Amplification and Overexpression: The foundational biomarker for this compound sensitivity is the HER2 status of the tumor. This compound is approved for the extended adjuvant treatment of early-stage HER2-positive breast cancer and for previously treated metastatic HER2-positive breast cancer.[2][3] Clinical trials have consistently demonstrated that patients with HER2-amplified or overexpressing tumors derive the most significant benefit from this compound.[4][5] The NALA trial, a phase III study in metastatic breast cancer, showed that higher HER2 protein expression, as measured by immunohistochemistry (IHC) H-score or the VeraTag/HERmark assay, was associated with longer progression-free survival (PFS) and a greater benefit from this compound plus capecitabine compared to lapatinib plus capecitabine.[4][5][6]

HER2 Mutations: Beyond amplification, somatic mutations in the ERBB2 gene (encoding HER2) have emerged as a key predictor of this compound sensitivity, particularly in HER2-non-amplified breast cancer.[3][7] The SUMMIT and MutHER trials have been instrumental in demonstrating the clinical activity of this compound in patients with HER2-mutant tumors.[3][7] The location and type of ERBB2 mutation may also influence the degree of sensitivity.[8]

Downstream Signaling Pathway Alterations

PIK3CA Mutations: Mutations in PIK3CA, a key component of the PI3K/AKT/mTOR pathway, are frequently observed in breast cancer and have been investigated as a potential biomarker of resistance to HER2-targeted therapies.[9] In the NALA trial, PIK3CA mutations were associated with a trend towards shorter PFS in patients treated with either this compound or lapatinib-based regimens, suggesting it may be a marker of poor prognosis rather than a specific predictor of this compound resistance.[4][5][10]

Quantitative Data from Key Clinical Trials

The following tables summarize the key quantitative findings from pivotal clinical trials investigating this compound and associated biomarkers.

Table 1: Efficacy of this compound in Key Clinical Trials

| Trial (Setting) | Treatment Arms | Patient Population | Efficacy Endpoint | Result | Citation(s) |

| ExteNET (Extended Adjuvant) | This compound vs. Placebo | Early-stage HER2+ | 5-year Invasive Disease-Free Survival (iDFS) | 90.2% vs. 87.7% (HR 0.73) | [11] |

| NALA (Metastatic) | This compound + Capecitabine vs. Lapatinib + Capecitabine | ≥2 prior HER2-directed regimens | Progression-Free Survival (PFS) | 8.8 months vs. 6.6 months (HR 0.76) | [4][5] |

| I-SPY 2 (Neoadjuvant) | This compound + Paclitaxel vs. Paclitaxel + Trastuzumab | High-risk Stage II/III | Pathological Complete Response (pCR) in HER2+/HR- | 56% vs. 33% | [12][13] |

| SUMMIT (Metastatic) | This compound + Fulvestrant + Trastuzumab | HR+, HER2-mutant | Objective Response Rate (ORR) | 39% | [14][15][16] |

Table 2: Biomarker Analyses from the NALA Trial

| Biomarker | Subgroup | Endpoint | Hazard Ratio (HR) for this compound + Capecitabine vs. Lapatinib + Capecitabine | Citation(s) |

| HER2 Protein Level | IHC 3+ | PFS | 0.64 | [4][5][6] |

| H-score ≥240 | PFS | 0.54 | [4][5][6] | |

| HERmark Positive | PFS | 0.65 | [4][5][6] | |

| PIK3CA Mutation | Mutant | PFS | 0.81 (Combined Arms) | [4][5][10] |

| HER2 Mutation | Mutant | PFS | 1.69 (Combined Arms) | [4][5][10] |

Signaling Pathways and Mechanisms of Action

This compound's primary mechanism of action is the irreversible inhibition of HER family kinases. This blockade disrupts downstream signaling through the MAPK and PI3K/AKT/mTOR pathways, leading to decreased cell proliferation and increased apoptosis.

Caption: this compound inhibits HER family receptors, blocking downstream PI3K/AKT and MAPK signaling.

Mechanisms of Resistance to this compound

Despite its efficacy, resistance to this compound can develop. Understanding these mechanisms is crucial for developing strategies to overcome resistance and for identifying biomarkers of non-response.

Secondary HER2 Mutations: A key mechanism of acquired resistance is the development of secondary mutations in the ERBB2 gene.[3][17] These mutations can interfere with this compound binding or stabilize the active conformation of the HER2 kinase, leading to sustained downstream signaling even in the presence of the drug.[17][18]

HER3/PI3K/AKT/mTOR Pathway Hyperactivation: Intrinsic or acquired resistance can also be mediated by the hyperactivation of the HER3/PI3K/AKT/mTOR signaling axis.[3][19] This can occur through various mechanisms, including PIK3CA mutations or loss of the tumor suppressor PTEN.

Caption: Resistance to this compound can arise from secondary HER2 mutations or PI3K pathway hyperactivation.

Experimental Protocols

Accurate and reproducible biomarker assessment is paramount for the clinical implementation of predictive biomarkers. The following sections detail the key experimental methodologies used in the clinical trials discussed.

Immunohistochemistry (IHC) for HER2 Protein Expression

-

Principle: IHC uses antibodies to detect the presence and localization of specific proteins in tissue samples. For HER2, this involves staining formalin-fixed, paraffin-embedded (FFPE) tumor sections with an anti-HER2 antibody.

-

Scoring (H-score): The H-score is a semi-quantitative method that combines the percentage of stained tumor cells with the intensity of staining (0, 1+, 2+, 3+). The formula is: H-score = 1 x (% of 1+ cells) + 2 x (% of 2+ cells) + 3 x (% of 3+ cells). A higher H-score indicates greater HER2 protein expression.[6]

-

Clinical Cutoffs: In the NALA trial, an H-score of ≥240 was used to define high HER2 expression.[4][5]

VeraTag/HERmark Assay for HER2 Protein Quantification

-

Principle: The VeraTag assay is a quantitative immunoassay that measures total HER2 protein expression (H2T) in FFPE tissue lysates. It utilizes a proximity-based ligation method where two antibodies binding to different epitopes of the HER2 protein bring attached fluorescent tags into close proximity, allowing for their release and quantification.[6][20]

-

Advantages: This method offers a more continuous and quantitative measure of HER2 expression compared to the semi-quantitative nature of IHC.

-

Clinical Cutoffs: In the NALA trial, HERmark-positive status was used as a biomarker for increased benefit from this compound.[4][5]

Next-Generation Sequencing (NGS) for Gene Mutations

-

Principle: NGS allows for the high-throughput sequencing of DNA to identify genetic alterations, including single nucleotide variants, insertions, and deletions. In the context of this compound sensitivity, NGS is used to detect mutations in ERBB2 and PIK3CA.[4][21][22]

-

Methodology:

-

DNA Extraction: DNA is extracted from FFPE tumor tissue or circulating tumor DNA (ctDNA) from plasma.[16][23]

-

Library Preparation: The extracted DNA is fragmented, and adapters are ligated to the ends to prepare it for sequencing.

-

Target Enrichment (for targeted panels): Specific regions of interest (e.g., exons of ERBB2 and PIK3CA) are captured using probes.

-

Sequencing: The prepared library is sequenced on an NGS platform.

-

Data Analysis: Sequencing reads are aligned to a reference genome, and variant calling algorithms are used to identify mutations.

-

-

Considerations: The specific gene panel, sequencing depth, and bioinformatic pipeline can influence the sensitivity and specificity of mutation detection.

Experimental Workflow for Biomarker Discovery and Validation

The identification and clinical validation of predictive biomarkers for this compound sensitivity follows a structured workflow, integrating preclinical studies with prospective clinical trials.

Caption: A typical workflow for the discovery and validation of predictive biomarkers.

Future Directions and Conclusion

The identification of predictive biomarkers for this compound sensitivity is an evolving field. Future research will likely focus on:

-

Refining the role of specific ERBB2 mutations: Not all ERBB2 mutations may confer the same degree of sensitivity to this compound. Further characterization of individual mutations is needed.

-

Investigating composite biomarkers: Combining multiple biomarkers, such as HER2 expression levels, ERBB2 mutation status, and PI3K pathway alterations, may provide a more robust prediction of response.

-

The role of the tumor microenvironment: The immune landscape and other components of the tumor microenvironment may also influence response to this compound.

-

Liquid biopsies for monitoring: The use of ctDNA to detect the emergence of resistance mutations, such as secondary ERBB2 mutations, holds promise for real-time treatment monitoring and adaptation.[3]

References

- 1. This compound overcomes trastuzumab resistance in HER2 amplified breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Profile of this compound and its potential in the treatment of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanisms of this compound resistance in HER2-mutant metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Biomarker Analysis of the Phase III NALA Study of this compound + Capecitabine versus Lapatinib + Capecitabine in Patients with Previously Treated Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanisms of this compound resistance in HER2-mutant metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. precisionmedicineonline.com [precisionmedicineonline.com]

- 9. PIK3CA mutations in breast cancer: reconciling findings from preclinical and clinical data - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Biomarker Analysis of the Phase III NALA Study of this compound + Capecitabine versus Lapatinib + Capecitabine in Patients with Previously Treated Metastatic Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. onclive.com [onclive.com]

- 13. I-SPY 2: a Neoadjuvant Adaptive Clinical Trial Designed to Improve Outcomes in High-Risk Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound plus fulvestrant plus trastuzumab (N+F+T) for hormone receptor-positive (HR+), HER2-negative, <em>HER2</em>-mutant metastatic breast cancer (MBC): Outcomes and biomarker analysis from the SUMMIT trial. - ASCO [asco.org]

- 15. targetedonc.com [targetedonc.com]

- 16. researchgate.net [researchgate.net]

- 17. Acquired secondary HER2 mutations enhance HER2/MAPK signaling and promote resistance to HER2 kinase inhibition in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Acquired secondary HER2 mutations enhance HER2/MAPK signaling and promote resistance to HER2 kinase inhibition in HER2-mutant breast cancer | bioRxiv [biorxiv.org]

- 19. researchgate.net [researchgate.net]

- 20. aacrjournals.org [aacrjournals.org]

- 21. aacrjournals.org [aacrjournals.org]

- 22. mdpi.com [mdpi.com]

- 23. ascopubs.org [ascopubs.org]

Transcriptome Analysis of Neratinib-Treated Cancer Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the transcriptomic effects of neratinib, an irreversible pan-HER inhibitor, on cancer cells. By summarizing key quantitative data, detailing experimental protocols, and visualizing affected signaling pathways and workflows, this document serves as a valuable resource for researchers in oncology and drug development.

Introduction to this compound

This compound is a potent tyrosine kinase inhibitor (TKI) that targets the human epidermal growth factor receptor (HER) family, including HER1 (EGFR), HER2, and HER4.[1][2] It functions by irreversibly binding to cysteine residues within the ATP-binding domain of these receptors, leading to the inhibition of their autophosphorylation and downstream signaling.[1][3] This blockade of critical pathways, such as the PI3K/AKT and MAPK pathways, ultimately results in the suppression of tumor cell proliferation and survival.[1][4] this compound is approved for the treatment of HER2-positive breast cancer.[3][5]

Quantitative Transcriptomic Data

Transcriptome analysis of cancer cells treated with this compound reveals significant alterations in gene expression. The following tables summarize the quantitative data from key studies.

Table 1: Differentially Expressed Genes in a HER2-Positive Cancer Model Treated with this compound [6][7]

| Gene Regulation | Number of Transcripts | Associated Pathways and Functions |

| Upregulated | 532 | Cell cycle, inflammation, olfaction, oxidative stress, HER, and EGFR1 signaling |

| Downregulated | 949 | Immunology, drug resistance (e.g., histocompatibility, T cell receptors, immunoglobulins) |

| Data obtained from a study using SWR/J nude mice with intraperitoneally injected SKBR3 cells, analyzed with a Genome-wide Mouse U133 Array. Differentially expressed genes were defined by an adjusted p-value < 0.02 and a log2 fold change ≥ 1.0 or ≤ -1.0.[6][7] |

Table 2: Differentially Expressed Genes in Breast Cancer Cell Lines Treated with this compound [8]

| Cell Line | Gene Regulation | Gene Examples | Affected Signaling Pathways |

| MDA-MB-231 (Triple Negative) & MCF-7 (ER+, low HER2) | Upregulated (Common) | KIAA1024, ZNF550, MESDC1, TMC8, ZNF524, AGBL2, HIST2H2BC, PPARGC1B | - |

| Downregulated (Common) | TAS2R5, KRT14, VWCE, LY9, PAPLN, STK4-AS1 | - | |

| MDA-MB-231 | - | - | LPS/IL-1 and eNOS mediated signaling |

| MCF-7 | - | - | Ephrin receptor (EPH) signaling and PPARα activation |

| Global gene expression profiling was performed using RNA AmpliSeq transcriptome analysis on the Ion PI sequencing system.[8] |

Table 3: Commonly Deregulated Genes in this compound-Resistant BT474 Clones [9]

| Gene Regulation | Gene Symbol |

| Upregulated | MGP, PADI3, SERPINB5 |

| Downregulated | COLEC12, LMO3, UPK1A |

| Data from RNA microarray analysis of this compound-resistant BT474 clones compared to the parental cell line. The cutoff for differentially expressed genes was a ≥±2-fold change with a p-value of ≤ 0.01.[9] |

Experimental Protocols

This section details the methodologies employed in the transcriptomic analysis of this compound-treated cancer cells.

3.1. In Vivo Model of HER2-Positive Cancer [6][7][10]

-

Animal Model: SWR/J nude mice.

-

Cell Line: SKBR3 (human breast cancer cell line, HER2-positive).

-

Tumor Induction: Intraperitoneal injection of 5 × 10^6 SKBR3 cells. Tumors were allowed to grow to at least 0.5 cm.

-

This compound Treatment: Details on the dosage and duration of this compound treatment were not specified in the provided abstracts.

-

Transcriptome Analysis:

-

Platform: Genome-wide Mouse U133 Array.

-

Data Analysis: Transcriptome Analysis Console (TAC) software was used to identify differentially expressed genes.

-

Significance Criteria: Adjusted p-value < 0.02 and log2 fold change ≥ 1.0 or ≤ -1.0.

-

-

Validation: Quantitative PCR (qPCR) and ELISA were used to validate the expression of key genes, such as Clc3 and Cdkn3.[6]

3.2. In Vitro Breast Cancer Cell Line Analysis [8]

-

Cell Lines:

-

MDA-MB-231 (triple-negative breast cancer).

-

MCF-7 (ER-positive, low HER2-expressing breast cancer).

-

-

This compound Treatment: Specific concentrations and treatment durations were not detailed in the abstract.

-

Transcriptome Analysis:

-

Platform: RNA AmpliSeq transcriptome analysis on the Ion PI sequencing system, covering 20,816 gene candidates.

-

Data Analysis: The abstract mentions differential gene profiling and pathway analysis, but specific software and statistical methods were not provided.

-

3.3. General RNA Sequencing Workflow for Drug Response Analysis [11][12][13]

A typical RNA-seq experiment to analyze the effects of a drug like this compound involves the following steps:

-

Experimental Design: Define the research question, select appropriate cell lines or animal models, determine treatment conditions (drug concentrations, time points), and include proper controls (e.g., vehicle-treated samples).

-

Cell Culture and Treatment: Culture cancer cells under standard conditions and treat with this compound or a vehicle control for the desired duration.

-

RNA Extraction: Isolate total RNA from the cells using a standard method, such as TRIzol reagent or a column-based kit. Assess RNA quality and quantity.

-

Library Preparation: Convert the extracted RNA into a cDNA library. This typically involves mRNA selection (for mRNA-seq) or ribosomal RNA depletion (for total RNA-seq), fragmentation, reverse transcription, adapter ligation, and amplification.

-

Sequencing: Sequence the prepared libraries on a next-generation sequencing (NGS) platform.

-

Data Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.

-

Read Alignment: Align the high-quality reads to a reference genome.

-

Gene Expression Quantification: Count the number of reads mapping to each gene.

-

Differential Expression Analysis: Use statistical methods to identify genes that are significantly upregulated or downregulated upon this compound treatment compared to the control.

-

Pathway and Functional Analysis: Use bioinformatics tools to identify the biological pathways and functions that are enriched in the set of differentially expressed genes.

Visualization of Signaling Pathways and Workflows

4.1. This compound's Mechanism of Action: Inhibition of HER Signaling

The following diagram illustrates the primary signaling pathways inhibited by this compound.

Caption: this compound inhibits HER2, EGFR, and HER4, blocking downstream PI3K/AKT and MAPK pathways.

4.2. Experimental Workflow for Transcriptome Analysis

The diagram below outlines a typical workflow for analyzing the transcriptome of this compound-treated cancer cells.

References

- 1. Mechanism, safety and efficacy of three tyrosine kinase inhibitors lapatinib, this compound and pyrotinib in HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. drugs.com [drugs.com]

- 3. This compound for the Treatment of Early-Stage HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nerlynxhcp.com [nerlynxhcp.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Transcriptome analysis of this compound treated HER2 positive cancer model vs untreated cancer unravels the molecular mechanism of action of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. aacrjournals.org [aacrjournals.org]

- 9. researchgate.net [researchgate.net]

- 10. Transcriptome analysis of this compound treated HER2 positive cancer model vs untreated cancer unravels the molecular mechanism of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. alitheagenomics.com [alitheagenomics.com]

- 12. RNA sequencing reveals transcriptional signatures of drug response and SARS-CoV-2 interaction in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cancer Transcriptome Analysis with RNA-Seq [illumina.com]

Neratinib's Role in Overcoming Trastuzumab Resistance: A Technical Guide

Introduction

Trastuzumab, a humanized monoclonal antibody targeting the extracellular domain of the Human Epidermal Growth Factor Receptor 2 (HER2), has revolutionized the treatment of HER2-positive breast cancer. However, a significant number of patients either present with de novo resistance or develop acquired resistance to trastuzumab, posing a major clinical challenge. This guide provides an in-depth technical overview of the molecular mechanisms underlying trastuzumab resistance and the pivotal role of neratinib, an irreversible pan-HER tyrosine kinase inhibitor, in overcoming this resistance.

Mechanisms of Trastuzumab Resistance

Trastuzumab exerts its anti-tumor effects primarily by binding to the extracellular domain of HER2, thereby inhibiting its downstream signaling pathways and flagging cancer cells for destruction by the immune system. Resistance to trastuzumab can emerge through various molecular alterations that bypass this blockade. Key mechanisms include:

-

Activation of the PI3K/Akt/mTOR Pathway: Constitutive activation of this critical survival pathway, often due to mutations in PIK3CA or loss of the tumor suppressor PTEN, can render cells independent of HER2 signaling for growth and survival.[1][2][3]

-

Expression of p95HER2: This truncated form of HER2 lacks the extracellular trastuzumab-binding domain but retains a constitutively active intracellular kinase domain, leading to persistent downstream signaling.[1]

-

HER Receptor Heterodimerization and Crosstalk: Increased signaling through other HER family members, such as HER3, can compensate for HER2 inhibition by trastuzumab. The HER2/HER3 dimer is a particularly potent activator of the PI3K/Akt pathway.[1][3]

-

Reactivation of Downstream Pathways: Even with initial inhibition, feedback loops can lead to the reactivation of pathways like PI3K/Akt and MAPK, promoting cell survival and proliferation.[1]

This compound: An Irreversible Pan-HER Inhibitor

This compound is an orally administered, small-molecule tyrosine kinase inhibitor that irreversibly binds to the intracellular ATP-binding site of EGFR (HER1), HER2, and HER4.[4][5] This covalent binding leads to a sustained and potent inhibition of the kinase activity of these receptors, effectively shutting down their downstream signaling cascades.

Mechanism of Action in Overcoming Trastuzumab Resistance

This compound's unique mechanism of action directly addresses the key drivers of trastuzumab resistance:

-

Broad HER Family Inhibition: By inhibiting not only HER2 but also EGFR and HER4, this compound can overcome resistance mediated by signaling through other HER receptors.[1][4]

-

Inhibition of Downstream Signaling: this compound effectively suppresses the phosphorylation of all four HER receptors and the subsequent activation of the PI3K/Akt and MAPK pathways.[1][6]

-

Activity Against p95HER2: As this compound targets the intracellular kinase domain, it remains effective against the truncated p95HER2 receptor that lacks the trastuzumab binding site.

-

Synergy with Trastuzumab: Preclinical studies have demonstrated that the combination of this compound and trastuzumab results in a more potent and sustained inhibition of tumor cell growth compared to either agent alone.[1][7][8] This combination can prevent the reactivation of HER3 and Akt signaling, a key escape mechanism.[1][6]

Signaling Pathways in Trastuzumab Resistance and this compound Action

The following diagram illustrates the key signaling pathways involved in trastuzumab resistance and the points of intervention for both trastuzumab and this compound.

Caption: HER2 signaling pathways and points of inhibition by trastuzumab and this compound.

Quantitative Data on this compound's Efficacy

The following tables summarize key quantitative data from preclinical and clinical studies demonstrating this compound's effectiveness in trastuzumab-resistant settings.

Table 1: In Vitro Efficacy of this compound in HER2-Amplified Breast Cancer Cell Lines

| Cell Line | Trastuzumab Sensitivity | This compound IC50 (nM) |

| SKBR3 | Sensitive | 2 |

| BT474 | Sensitive | 2 |

| SKBR3-R | Acquired Resistance | Not specified |

| BT474-R | Acquired Resistance | Not specified |

| HCC1954 | Innately Resistant | Not specified |

| MDA-MB-453 | Innately Resistant | Not specified |

Data compiled from studies demonstrating this compound's activity in both trastuzumab-sensitive and resistant cell lines.[1][7]

Table 2: Clinical Efficacy of this compound in Patients with HER2-Positive Breast Cancer Previously Treated with Trastuzumab

| Clinical Trial | Phase | Patient Population | Primary Endpoint | Result |

| ExteNET | III | Early-stage HER2+ BC after adjuvant trastuzumab | Invasive Disease-Free Survival (iDFS) at 2 years | 93.9% (this compound) vs. 91.6% (Placebo)[9][10][11] |

| Phase I/II (NCT00398567) | I/II | Advanced HER2+ BC progressed after trastuzumab | 16-week Progression-Free Survival (PFS) rate | 44.8%[12] |

| Phase II | II | Advanced HER2+ BC with and without prior trastuzumab | 16-week Progression-Free Survival (PFS) rate | 59% (with prior trastuzumab) vs. 78% (no prior trastuzumab)[13] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in the literature on this compound.

Cell Viability Assay

Objective: To determine the concentration of this compound that inhibits the growth of breast cancer cell lines by 50% (IC50).

Methodology:

-

Cell Seeding: Breast cancer cell lines (e.g., SKBR3, BT474, and their trastuzumab-resistant derivatives) are seeded in 96-well plates at a density of 2-5 x 10³ cells per well and allowed to adhere overnight.

-

Drug Treatment: Cells are treated with a range of concentrations of this compound (e.g., 0.1 nM to 10 µM) for 5-6 days. Control wells receive vehicle (e.g., DMSO).

-

Viability Assessment: Cell viability is assessed using assays such as the sulforhodamine B (SRB) colorimetric assay or CellTiter-Glo luminescent cell viability assay.

-

Data Analysis: The absorbance or luminescence values are normalized to the control wells, and IC50 values are calculated using non-linear regression analysis.[1]

Western Blot Analysis

Objective: To assess the effect of this compound on the phosphorylation status of HER receptors and downstream signaling proteins.

Methodology:

-

Cell Treatment and Lysis: Cells are treated with this compound, trastuzumab, or a combination for specified time points (e.g., 2, 8, 24 hours). Following treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay.

-

Electrophoresis and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: Membranes are blocked and then incubated with primary antibodies against total and phosphorylated forms of HER2, HER3, Akt, and ERK. After washing, membranes are incubated with HRP-conjugated secondary antibodies.

-

Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[1]

In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

Methodology:

-

Tumor Implantation: Human breast cancer cells (e.g., BT474) are subcutaneously injected into the flank of immunodeficient mice (e.g., nude mice).

-

Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 150-200 mm³). Mice are then randomized into treatment groups (e.g., vehicle control, trastuzumab, this compound, this compound + trastuzumab).

-

Drug Administration: this compound is administered orally (e.g., daily), and trastuzumab is administered intraperitoneally (e.g., twice weekly).

-

Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

-

Endpoint and Analysis: The study is terminated when tumors in the control group reach a predetermined size. Tumor growth inhibition is calculated for each treatment group.[1][13]

Conclusion

This compound represents a significant advancement in the treatment of HER2-positive breast cancer, particularly in the context of trastuzumab resistance. Its irreversible, pan-HER inhibitory activity effectively circumvents the primary mechanisms of resistance, leading to potent anti-tumor effects. Preclinical and clinical data strongly support the use of this compound, both as a single agent and in combination with trastuzumab, to improve outcomes for patients with trastuzumab-resistant disease. Further research into predictive biomarkers will help to identify the patient populations most likely to benefit from this targeted therapy.

References

- 1. This compound overcomes trastuzumab resistance in HER2 amplified breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Frontiers | Activation of PI3K/AKT/mTOR Pathway Causes Drug Resistance in Breast Cancer [frontiersin.org]

- 4. This compound for breast cancer – the key is managing gastrointestinal toxicity | Cancer Biology [blogs.shu.edu]

- 5. Strategies to overcome trastuzumab resistance in HER2-overexpressing breast cancers: focus on new data from clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 6. oncotarget.com [oncotarget.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. This compound extends adjuvant treatment of patients with HER2-positive breast cancer | MDedge [mdedge.com]

- 10. This compound after trastuzumab-based ... | Article | H1 Connect [archive.connect.h1.co]

- 11. This compound after trastuzumab-based adjuvant therapy in patients with HER2-positive breast cancer (ExteNET): a multicentre, randomised, double-blind, placebo-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound in Combination With Trastuzumab for the Treatment of Patients With Advanced HER2-positive Breast Cancer: A Phase I/II Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound Reverses ATP-Binding Cassette B1-Mediated Chemotherapeutic Drug Resistance In Vitro, In Vivo, and Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: Neratinib In Vitro Cell Proliferation Assay

Introduction

Neratinib is a potent, irreversible, small-molecule tyrosine kinase inhibitor (TKI) that targets the human epidermal growth factor receptor (HER) family, including HER1 (EGFR), HER2, and HER4.[1][2][3] By covalently binding to the ATP-binding site in the kinase domain of these receptors, this compound blocks their autophosphorylation and downstream signaling.[1][4] This inhibition disrupts key pathways responsible for cell growth and survival, such as the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K)/Akt pathways.[1][4][5] Consequently, this compound leads to cell cycle arrest, primarily at the G1-S phase transition, and a reduction in tumor cell proliferation.[4][5][6]

The in vitro cell proliferation assay is a fundamental tool for evaluating the cytotoxic and cytostatic effects of this compound on cancer cell lines, particularly those overexpressing HER2. This document provides a detailed protocol for assessing this compound's efficacy using a colorimetric MTT assay, which measures cell metabolic activity as an indicator of cell viability.

Mechanism of Action: this compound Inhibition of HER2 Signaling

This compound exerts its anti-proliferative effects by irreversibly inhibiting HER family kinases. In HER2-positive cancer cells, HER2 receptors form homodimers or heterodimers (e.g., with HER3), leading to autophosphorylation of tyrosine residues in their intracellular domain. This activates downstream signaling cascades, including the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways, which promote cell proliferation, survival, and differentiation. This compound's irreversible binding prevents this phosphorylation, effectively shutting down these oncogenic signals and inhibiting tumor cell growth.[4][5]

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Mechanism of Action of this compound: An Irreversible Pan-HER Inhibitor in Late-Stage Clinical Development - Conference Correspondent [conference-correspondent.com]

- 4. Mechanism, safety and efficacy of three tyrosine kinase inhibitors lapatinib, this compound and pyrotinib in HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]